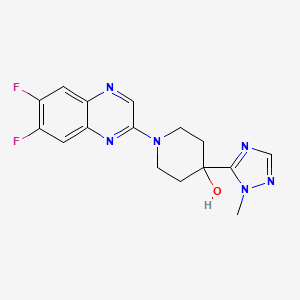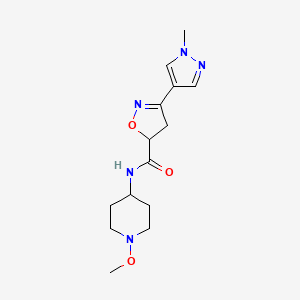![molecular formula C15H17N7 B7435488 N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, also known as CP-547632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of various protein kinases, which are enzymes that play a critical role in the regulation of cell growth and division.
Mecanismo De Acción
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine exerts its anti-cancer effects by inhibiting the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. Aurora A and B are involved in the regulation of mitotic spindle formation and chromosome segregation, while FLT3 is involved in the regulation of cell survival and proliferation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. However, the exact biochemical and physiological effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer growth and progression. In addition, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. One area of research is the identification of biomarkers that can predict response to N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. Finally, the development of more potent and selective protein kinase inhibitors, based on the structure of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, is an area of active research.
Métodos De Síntesis
The synthesis of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-(triazol-1-yl)pyridine, which is reacted with 5-cyclopropyl-1-methylpyrazole-4-carbaldehyde to form the intermediate compound. This intermediate is then reacted with a reducing agent to form the final product, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine.
Aplicaciones Científicas De Investigación
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-21-15(11-2-3-11)12(9-19-21)8-17-13-10-16-5-4-14(13)22-7-6-18-20-22/h4-7,9-11,17H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIYCFPPWRTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CNC2=C(C=CN=C2)N3C=CN=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine](/img/structure/B7435494.png)
![3-[(1,4-Dimethylpyrazol-3-yl)methyl]-5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7435499.png)